4-[(4-ethylbenzyl)amino]phenol
CAS No.:
Cat. No.: VC11162979
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 4-[(4-ethylphenyl)methylamino]phenol |
| Standard InChI | InChI=1S/C15H17NO/c1-2-12-3-5-13(6-4-12)11-16-14-7-9-15(17)10-8-14/h3-10,16-17H,2,11H2,1H3 |
| Standard InChI Key | DKKYUXYUADHFGE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |
| Canonical SMILES | CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic name 4-[(4-ethylbenzyl)amino]phenol reflects its structure: a phenol group (-OH) at the para position of a benzene ring, with a 4-ethylbenzylamino substituent (-NH-CH2-C6H4-C2H5) attached to the phenolic oxygen. Its molecular formula is C15H17NO, with a molecular weight of 227.30 g/mol (calculated based on analogous compounds ).
Key Structural Features:
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Phenolic Core: Provides acidity (pKa ~10) and reactivity in electrophilic substitution reactions .
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4-Ethylbenzylamino Group: Introduces steric bulk and lipophilicity, potentially enhancing solubility in organic solvents .
Spectral Data and Characterization
While experimental spectra for 4-[(4-ethylbenzyl)amino]phenol are unavailable, analogous compounds such as 4-(ethylamino)phenol (CAS 659-34-7) offer reference points:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), -NH- (δ ~5 ppm, broad), and ethyl/benzyl CH2/CH3 groups (δ 1.0–2.5 ppm) .
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IR: Stretching vibrations for -OH (~3300 cm⁻¹), -NH- (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-[(4-ethylbenzyl)amino]phenol can be inferred from methods used for related aminophenols, such as the multi-step process described in the patent CN104592064A for 2-aminophenol-4-sulfonamide :
Step 1: Preparation of 4-Ethylbenzylamine
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Friedel-Crafts Alkylation: Ethylbenzene is reacted with benzyl chloride in the presence of AlCl3 to form 4-ethylbenzyl chloride.
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Gabriel Synthesis: 4-Ethylbenzyl chloride is treated with phthalimide to yield 4-ethylbenzylamine after hydrolysis.
Step 2: Coupling with 4-Aminophenol
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Reductive Amination:
Step 3: Purification
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Recrystallization: Ethanol/water mixture removes unreacted starting materials.
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Column Chromatography: Silica gel with ethyl acetate/hexane eluent isolates the pure product.
Process Optimization
Key factors influencing yield and purity:
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Stoichiometry: A 1:1 molar ratio of 4-aminophenol to 4-ethylbenzaldehyde minimizes side products .
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Catalyst: Acetic acid (5 mol%) accelerates imine formation during reductive amination .
Physicochemical Properties
Thermal and Solubility Profiles
Stability and Reactivity
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Light Sensitivity: Likely to undergo oxidation to quinone derivatives under UV exposure, akin to 4-aminophenol .
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Acid-Base Behavior: The phenolic -OH (pKa ~10) and aromatic amine (-NH-, pKa ~5) enable zwitterionic forms in aqueous solutions .
Applications and Industrial Relevance
Pharmaceutical Intermediate
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Antipyretic Analogs: Structural similarity to 4-aminophenol (paracetamol precursor) suggests potential as a building block for novel analgesics .
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Antioxidant Properties: The phenolic group may scavenge free radicals, useful in stabilizing drug formulations .
Dye and Pigment Synthesis
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Azo Dyes: Coupling with diazonium salts could yield yellow-to-red pigments for textiles .
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Sulfur Dyes: Thiolation reactions may produce dark-colored dyes for leather and paper .
Specialty Chemicals
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